
2-Propenoic acid, 2-(trifluoromethyl)-, 2-phenylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 2-(trifluoromethyl)-, 2-phenylethyl ester is an organic compound with the molecular formula C12H11F3O2. This compound is characterized by the presence of a trifluoromethyl group attached to the propenoic acid backbone, along with a phenylethyl ester group. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propenoic acid, 2-(trifluoromethyl)-, 2-phenylethyl ester typically involves the esterification of 2-Propenoic acid, 2-(trifluoromethyl)- with 2-phenylethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Propenoic acid, 2-(trifluoromethyl)-, 2-phenylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2-Propenoic acid, 2-(trifluoromethyl)-, 2-phenylethyl ester has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique trifluoromethyl group makes it valuable in the development of fluorinated organic compounds.
Biology: In biological research, the compound can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: The compound’s derivatives may have potential therapeutic applications due to their unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 2-(trifluoromethyl)-, 2-phenylethyl ester involves interactions with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical pathways.
Comparaison Avec Des Composés Similaires
2-Propenoic acid, 3-phenyl-, 2-phenylethyl ester: This compound has a phenyl group instead of a trifluoromethyl group, resulting in different chemical properties and reactivity.
Propanoic acid, 2-phenylethyl ester: Lacks the trifluoromethyl group, making it less reactive in certain chemical reactions.
Uniqueness: The presence of the trifluoromethyl group in 2-Propenoic acid, 2-(trifluoromethyl)-, 2-phenylethyl ester imparts unique chemical properties, such as increased stability and reactivity, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
252061-10-2 |
|---|---|
Formule moléculaire |
C12H11F3O2 |
Poids moléculaire |
244.21 g/mol |
Nom IUPAC |
2-phenylethyl 2-(trifluoromethyl)prop-2-enoate |
InChI |
InChI=1S/C12H11F3O2/c1-9(12(13,14)15)11(16)17-8-7-10-5-3-2-4-6-10/h2-6H,1,7-8H2 |
Clé InChI |
BQQVKHGUIVEXDQ-UHFFFAOYSA-N |
SMILES canonique |
C=C(C(=O)OCCC1=CC=CC=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


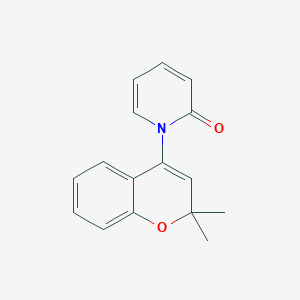
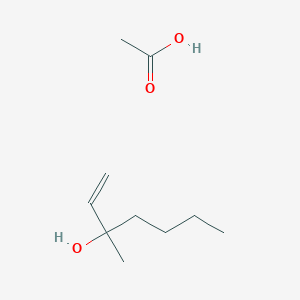
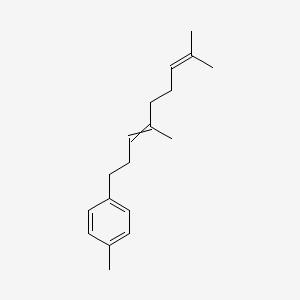
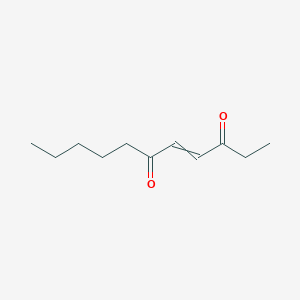
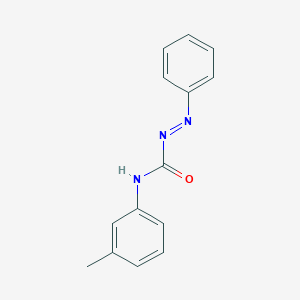
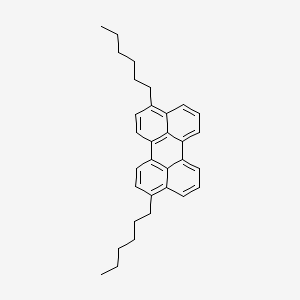
![Benzene, [(1Z)-5-chloro-1-pentenyl]-](/img/structure/B14254336.png)
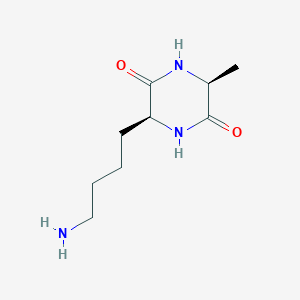
![Trimethyl[(2-methylacryloyl)oxy]germane](/img/structure/B14254349.png)
![Benzyl 4-[(hex-5-en-1-yl)oxy]benzoate](/img/structure/B14254357.png)
![2-[2-(2,4-Difluorophenyl)-1H-indol-3-YL]-N,N-dihexylacetamide](/img/structure/B14254361.png)
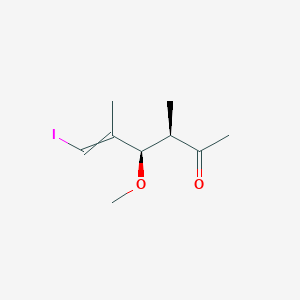
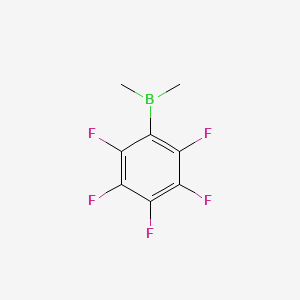
![4,5-difluoro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene](/img/structure/B14254381.png)
